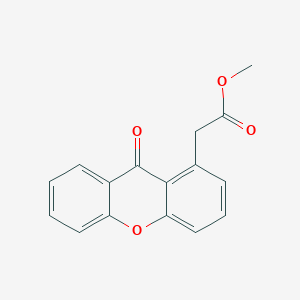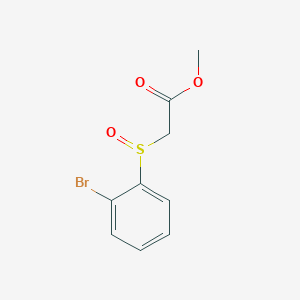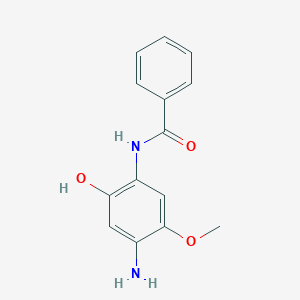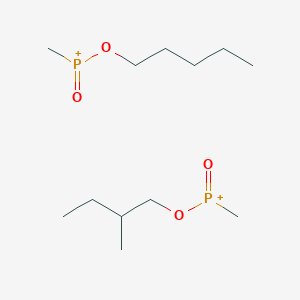
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert these compounds into phosphines.
Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Triphenylphosphine: Another organophosphorus compound used in similar applications.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
87025-52-3 |
|---|---|
Formule moléculaire |
C12H28O4P2+2 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1 |
Clé InChI |
YDPLNBTYBDUREQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
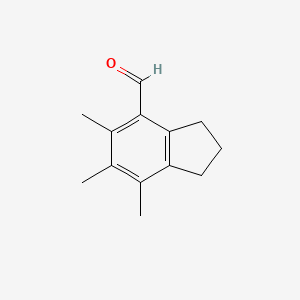
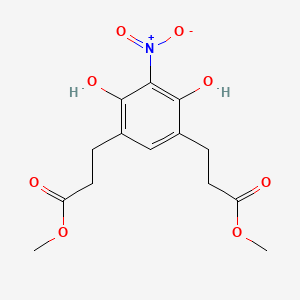
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
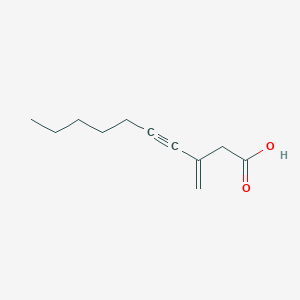

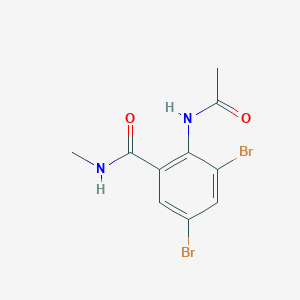

![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
